molecular formula C8H11BO3 B166353 4-(2-Hydroxyethyl)phenylboronic acid CAS No. 137756-89-9

4-(2-Hydroxyethyl)phenylboronic acid

Cat. No. B166353
M. Wt: 165.98 g/mol
InChI Key: KQXBZMDDTQEGMT-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO3 and a molecular weight of 165.98 . It is commonly used in organic synthesis .


Synthesis Analysis

Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Other synthesis methods involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further connected to a 2-hydroxyethyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . One example is the Suzuki reaction where, in the presence of a Pd(0) catalyst and base, phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .


Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)phenylboronic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

1. Catalysis in Organic Synthesis

Phenylboronic acid derivatives, such as 4-(2-Hydroxyethyl)phenylboronic acid, have been explored for their catalytic properties in organic synthesis. For instance, certain phenylboronic acids have been found effective in catalyzing dehydrative amidation between carboxylic acids and amines, which is significant for peptide synthesis (Wang, Lu, & Ishihara, 2018).

2. Development of Biosensors and Imaging Agents

Phenylboronic acid-functionalized compounds, including derivatives similar to 4-(2-Hydroxyethyl)phenylboronic acid, have been synthesized for specific interactions with biomolecules like sialic acids. These compounds have potential applications in two-photon imaging for cancer diagnostics and therapeutics (Li & Liu, 2021).

3. Supramolecular Assembly Design

Phenylboronic acids are used in the design and synthesis of supramolecular assemblies. The formation of O–H⋯N hydrogen bonds between hetero N-atoms and the boronic acid moiety is key in such assemblies (Pedireddi & Seethalekshmi, 2004).

4. Advanced Bio-Applications with Polymeric Nanomaterials

The unique chemistry of phenylboronic acid, including its derivatives, allows for the development of polymeric nanomaterials with advanced bio-applications, such as in drug delivery systems and biosensors (Lan & Guo, 2019).

5. Creation of Responsive Bio-Hydrogels

Innovations in hydrogel technology include the use of phenylboronic acid derivatives to create intelligent, responsive materials for potential applications in drug delivery and other fields. These hydrogels exhibit properties like glucose and pH-responsiveness, making them suitable for biomedical applications (Peng et al., 2018).

6. Pharmaceutical Synthesis

Phenylboronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, are vital intermediates in the synthesis of various biologically active compounds. Their role in creating complex molecules like arylcoumarins demonstrates their importance in pharmaceutical chemistry (Yamamoto & Kirai, 2008).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, have been gaining interest in medicinal chemistry due to their ability to interact with various carbohydrates . They have potential applications in the development of new drugs, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for the studies with boronic acids in medicinal chemistry .

properties

IUPAC Name

[4-(2-hydroxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXBZMDDTQEGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436399
Record name 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)phenylboronic acid

CAS RN

137756-89-9
Record name 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of magnesium (0.264 g, 11 mmol) in dry tetrahydrofuran (10 ml) under nitrogen gas was added dropwise over 1/2 hour the t-butyl dimethyl silyl ether of 4-bromophenyl ethyl alcohol (a, 3.45 g, 10.9 mmol) in tetrahydrofuran (10 ml). Magnesium was then activated by the addition of dibromoethane (0.1 g). The metal went into solution slowly over a period of 8 hours. The Grignard reagent was then cooled to -78° C. and treated with freshly distilled trimethyl borate (1.15 g, 11 mmol) added dropwise with stirring. The reaction mixture was then warmed to room temperature and stirred overnight. It was then treated with 2N hydrochloric acid till acidic and the tetrahydrofuran layer was separated from the aqueous layer. The aqueous portion was thoroughly extracted with ethyl acetate (5×50 ml) and the combined organic layer was washed with water and finally with saturated sodium chloride. The organic phase was then dried, concentrated and the residue was purified by chromatography (silica gel). Elution with ethyl acetate/methanol (95:5) provided the boronic acid, which was recrystallized from ethyl acetate/hexane. Yield: 0.69 g (38%), m.p. 218°-220° C., M.S. 184 (M+NH4), 156, 140, 1H NMR (DMSO-d6): δ2.7 (t, 2H), 4.6 (t, 2H), 7.1 and 7.7 (2d, 4H) and 7.9 (s, 2H).
Quantity
0.264 g
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10 mL
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0.1 g
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Grignard reagent
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1.15 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromophenethylalcohol (5.00 g, 24.9 mmol) in THF (80 ml) was added a solution of 1.5M n-BuLi in hexane (39.8 ml, 59.7 mmol) at −78° C. over 30 min. After 1 hour, a solution of B(OiPr)3 (8.61 ml, 37.3 mmol) in THF (20 ml) was added slowly to the mixture at −78° C. The resultant mixture was warmed to room temperature, and treated with 2M HCl (100 ml) for 1 hour. This was extracted with CH2Cl2 and dried over MgSO4, then filtered. After evaporation in vacuo, the residue was purified by silica-gel column chromatography eluting with CH2Cl2/MeOH=20/1 to afford 2.61 g (63%) of the title compound.
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5 g
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80 mL
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8.61 mL
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20 mL
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Yield
63%

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-bromophenethylalcohol (5.00 g, 24.9 mmol) in tetrahydrofuran (80 mL) was added a solution of 1.5 M n-butyl lithium in hexane (39.8 mL, 59.7 mmol) at −78° C. over 30 min. After 1 h, a solution of triisopropyl borate (8.61 mL, 37.3 mmol) in tetrahydrofuran (20 mL) was added slowly to the mixture at −78° C. The resultant mixture was warmed to room temperature, and treated with 2 M HCl (100 mL) for 1 h. This mixture was extracted with dichloromethane and dried (MgSO4). After evaporation in vacuo, the residue was purified by silica-gel column chromatography eluting with dichloromethane/methanol (20:1) to afford 2.61 g (63%) of the title compound as white solids: MS (ESI) m/z 165 [M−H]−, 1H-NMR (CD3OD) δ 7.64-7.48 (2H, m), 7.19-7.13 (2H, m), 3.70 (2H, t, J=7.2 Hz), 2.77 (2H, t, J=7.2 Hz).
Quantity
5 g
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reactant
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39.8 mL
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80 mL
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20 mL
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100 mL
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Yield
63%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-bromophenethylalcohol (5.00 g, 24.9 mmol) in tetrahydrofuran (80 mL) was added a solution of 1.5 M n-BuLi in hexane (39.8 mL, 59.7 mmol) at −78° C. over 30 min. After 1 hour, a solution of triisopropyl borate (8.61 mL, 37.3 mmol) in tetrahydrofuran (20 mL) was added slowly to the mixture at −78° C. The resulting mixture was warmed to room temperature, and treated with 2 M HCl (100 mL) for 1 hour. This mixture was extracted with dichloromethane and the combined organic phase was dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with dichloromethane/methanol (20:1) to afford 2.61 g (63%) of the title compound as white solids: MS (ESI) m/z 165 [M−H]−, 1H-NMR (CD3OD) δ 2.77 (2H, t, J=7.2 Hz), 3.70 (2H, t, J=7.2 Hz), 7.13-7.19 (2H, m), 7.48-7.64 (2H, m).
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5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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39.8 mL
Type
reactant
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80 mL
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8.61 mL
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reactant
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Quantity
20 mL
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solvent
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Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Hydroxyethyl)phenylboronic acid
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Reactant of Route 6
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Citations

For This Compound
1
Citations
JI Perlmutter, LT Forbes, DJ Krysan… - Journal of medicinal …, 2014 - ACS Publications
Staphylococcus aureus is a rapidly growing health threat in the US, with resistance to several commonly prescribed treatments. A high-throughput screen identified the antihistamine …
Number of citations: 60 pubs.acs.org

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